molecular formula C10H24O2Si B015629 (2S)-3-{[Tert-butyl(dimethyl)silyl]oxy}-2-methylpropan-1-OL CAS No. 105859-45-8

(2S)-3-{[Tert-butyl(dimethyl)silyl]oxy}-2-methylpropan-1-OL

Cat. No.: B015629
CAS No.: 105859-45-8
M. Wt: 204.38 g/mol
InChI Key: OAWLYVJZJYEJSM-VIFPVBQESA-N
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Description

(2S)-3-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylpropan-1-ol (CAS 105859-45-8) is a chiral chemical reagent of significant value in advanced biochemical and organic synthesis research. This compound features a stereospecific (S) configuration at the 2-methyl carbon center and is protected by a robust tert-butyldimethylsilyl (TBS/TBDMS) ether group, a key feature for multi-step synthetic strategies. Applications and Research Value: Its primary application lies as a chiral building block or intermediate in the synthesis of more complex, biologically active molecules. The presence of the TBS-protected alcohol enhances the molecule's stability by preventing unwanted side reactions at the hydroxyl site, allowing for selective manipulation at the primary alcohol functionality. This makes it particularly useful in the synthesis of natural products, pharmaceuticals, and specialized polymers where precise stereochemistry is critical for function. Researchers utilize this compound to introduce a chiral, oxygen-containing side chain with orthogonal protective group compatibility. Molecular Information: • CAS Number: 105859-45-8 • Molecular Formula: C₁₀H₂₄O₂Si • Molecular Weight: 204.38 g/mol Handling Note: This product is intended for research and laboratory use only. It is not approved for diagnostic, therapeutic, or human use.

Properties

IUPAC Name

(2S)-3-[tert-butyl(dimethyl)silyl]oxy-2-methylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H24O2Si/c1-9(7-11)8-12-13(5,6)10(2,3)4/h9,11H,7-8H2,1-6H3/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAWLYVJZJYEJSM-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)CO[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CO)CO[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H24O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40471331
Record name (2S)-3-{[TERT-BUTYL(DIMETHYL)SILYL]OXY}-2-METHYLPROPAN-1-OL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40471331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105859-45-8
Record name (2S)-3-{[TERT-BUTYL(DIMETHYL)SILYL]OXY}-2-METHYLPROPAN-1-OL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40471331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Industrial-Scale Production via Grignard Reaction

The preparation of TBSCl, as outlined in Patent CN101817842A, involves a two-step process combining magnesium, tert-butyl chloride, and dimethyldichlorosilane (DMCS) in a mixed solvent system.

Reaction Conditions and Optimization

  • Solvent System : Diethyl ether and cyclohexane (volume ratios 6.5:3.5 to 7.5:2.5) facilitate reagent solubility and reaction stability.

  • Temperature : Maintained at 40–55°C during the addition of tert-butyl chloride and DMCS to prevent side reactions.

  • Stoichiometry : A 1:3.5–5.2 molar ratio of magnesium to DMCS ensures complete conversion, yielding TBSCl at 82% efficiency.

Post-Reaction Processing

  • Acidic Work-Up : Hydrochloric acid (25–30% concentration) is added dropwise at 10–15°C to quench excess magnesium and separate waste byproducts.

  • Distillation : Final purification via rectification removes residual solvents, achieving 99.0% purity.

ParameterOptimal ValueYield/Purity
Reaction Temperature40–55°C82% yield
DMCS:Molar Ratio1:3.5–5.299.0% purity
Acid Concentration25–30% HClN/A

Silylation of (2S)-3-Hydroxy-2-methylpropan-1-ol

TBS Protection Reaction

The hydroxyl group is protected using TBSCl under inert conditions:

Standard Silylation Protocol

  • Base Selection : Imidazole (2.5 equiv.) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) facilitates deprotonation and nucleophilic substitution.

  • Reagent Ratios : A 1:1.2 molar ratio of alcohol to TBSCl ensures complete protection while minimizing reagent waste.

  • Reaction Time : 4–6 hours at 0–25°C, monitored by thin-layer chromatography (TLC).

Challenges in Steric Environments

The tertiary carbon adjacent to the hydroxyl group in (2S)-3-hydroxy-2-methylpropan-1-ol introduces steric hindrance, necessitating prolonged reaction times (up to 12 hours) or elevated temperatures (40°C) for complete conversion.

Purification and Characterization

Flash Column Chromatography

Crude reaction mixtures are purified using silica gel chromatography with hexane:ethyl acetate (4:1 to 2:1) gradients. The TBS-protected alcohol elutes at Rf = 0.3–0.4 (TLC, hexane:ethyl acetate 3:1).

Spectroscopic Validation

  • ¹H-NMR : Key signals include δ 0.08 ppm (Si-CH₃), δ 0.89 ppm (tert-butyl CH₃), and δ 3.45–3.70 ppm (methylene protons adjacent to the silyl ether).

  • ¹³C-NMR : Peaks at δ 18.2 ppm (Si-CH₃) and δ 25.5 ppm (tert-butyl carbons) confirm successful protection.

Industrial-Scale Considerations

Cost Efficiency

Bulk production of TBSCl reduces reagent costs by 30–40% compared to commercial suppliers, making large-scale silylation economically viable .

Chemical Reactions Analysis

Types of Reactions

(2S)-3-{[Tert-butyl(dimethyl)silyl]oxy}-2-methylpropan-1-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The tert-butyl(dimethyl)silyl group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane.

    Reduction: Lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Tetrabutylammonium fluoride (TBAF) in tetrahydrofuran.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary alcohols.

    Substitution: Formation of new protected alcohols or functionalized derivatives.

Scientific Research Applications

(2S)-3-{[Tert-butyl(dimethyl)silyl]oxy}-2-methylpropan-1-OL is widely used in scientific research for various applications:

    Chemistry: As a protecting group for alcohols in multi-step organic synthesis.

    Biology: Used in the synthesis of biologically active molecules and natural products.

    Medicine: Involved in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism by which (2S)-3-{[Tert-butyl(dimethyl)silyl]oxy}-2-methylpropan-1-OL exerts its effects is primarily through the protection of hydroxyl groups. The tert-butyl(dimethyl)silyl group forms a stable, non-reactive shield around the hydroxyl group, preventing it from participating in unwanted side reactions. This protection is crucial in multi-step syntheses where selective reactions are required.

Comparison with Similar Compounds

Silyl Ether-Protected Alcohols

The TBDMS group is part of a broader class of silyl protecting groups. Key comparisons include:

Compound Name Protecting Group Steric Bulk Deprotection Conditions Key Applications Reference
(2S)-3-{[TBDMS]oxy}-2-methylpropan-1-ol TBDMS High Fluoride ions (e.g., TBAF) Chiral intermediates, drug synthesis
(S)-1-((Trimethylsilyl)oxy)propan-2-ol TMS Low Mild acid or aqueous conditions Short-term protection in lab-scale synthesis
(S)-1-((TBDPS)oxy)propan-2-ol TBDPS Very High Strong fluoride sources or harsh acids Long-term protection in industrial processes
Ethyl (S)-2-(TBDMS)oxypropionate TBDMS (ester) Moderate Fluoride ions Ester intermediates in peptide synthesis

Key Observations :

  • TBDMS vs. TMS : TBDMS offers superior steric protection and stability under basic/neutral conditions compared to TMS, which is more prone to accidental cleavage .
  • TBDMS vs. TBDPS : TBDPS provides greater steric hindrance but requires harsher deprotection, limiting its use in sensitive reactions .
  • Structural Isomers : (S)-2-((TBDMS)oxy)propan-1-ol () differs in the TBDMS position (C2 vs. C3), altering reactivity and solubility in polar solvents .

Functionalized Alcohols with Amino or Aromatic Groups

Compounds with amino or aromatic substituents exhibit divergent biological and synthetic roles:

Compound Name Key Features Biological Activity Synthetic Utility Reference
(2S)-3-{[TBDMS]oxy}-2-methylpropan-1-ol Chiral TBDMS-protected alcohol Limited data; potential antimicrobial activity inferred from analogs Hydroxyl protection in APIs
(1S,2R)-1-Amino-1-(2,3,4-trifluorophenyl)propan-2-ol Amino group + trifluorophenyl substituent Antiviral/antibacterial targets Chiral building block for CNS drugs
(2R)-2-Amino-3-tert-butoxypropan-1-ol Amino + tert-butoxy groups Enhanced metabolic stability β-blocker intermediates
Ethyl (S)-2-(TBDMS)oxypropionate Ester + TBDMS group N/A Peptide coupling reactions

Key Observations :

  • The target compound’s TBDMS group distinguishes it from amino-alcohols (e.g., ), which prioritize hydrogen bonding and receptor interactions.
  • Steric Effects : The methyl group at C2 in the target compound increases steric hindrance compared to linear analogs, influencing reaction kinetics .

Stability and Reactivity Trends

  • Solubility: TBDMS ethers like the target compound are lipophilic, enhancing solubility in non-polar solvents (e.g., hexane, THF) .
  • Deprotection Efficiency : Fluoride-based deprotection (e.g., TBAF) of TBDMS is >95% efficient, whereas TBDPS requires prolonged reaction times .

Biological Activity

(2S)-3-{[Tert-butyl(dimethyl)silyl]oxy}-2-methylpropan-1-OL, commonly referred to as TBS-protected alcohol, is a chiral compound with significant applications in organic synthesis and biochemical research. Its unique structure allows it to function as a protecting group for alcohols, facilitating various chemical reactions without interference from hydroxyl groups. This article explores the biological activity of this compound, including its chemical properties, applications, and relevant research findings.

  • Molecular Formula : C10H24O2Si
  • Molecular Weight : 204.38 g/mol
  • CAS Number : 105859-45-8
  • Appearance : Oil
  • Solubility : Soluble in dichloromethane, ether, ethyl acetate, and hexane
  • Storage Conditions : Recommended storage at -20°C

The compound acts by temporarily masking hydroxyl groups in alcohols during chemical reactions. This protection allows for selective reactions to occur at other functional groups without the risk of side reactions involving the alcohol moiety. The tert-butyldimethylsilyl (TBS) group is particularly favored due to its stability under various reaction conditions.

Applications in Research

  • Organic Synthesis : Frequently used in the synthesis of complex molecules, including natural products and pharmaceuticals.
  • Chiral Synthesis : The compound's chirality makes it valuable in synthesizing enantiomerically pure compounds.
  • Biochemical Studies : Utilized in studies involving enzyme-catalyzed reactions where protection of alcohol groups is necessary.

Case Studies

  • Synthesis of Chiral Alcohols :
    A study demonstrated the effectiveness of TBS-protected alcohols in synthesizing chiral intermediates for pharmaceuticals. The protection allowed for selective transformations that would otherwise be challenging with unprotected alcohols.
  • Enzyme-Catalyzed Reactions :
    Research indicated that TBS-protected substrates showed enhanced reactivity in enzyme-catalyzed processes compared to their unprotected counterparts, highlighting the importance of protecting groups in biochemical applications.
  • Biocompatibility Studies :
    Although specific studies on this compound are sparse, related compounds have shown low toxicity and good biocompatibility, making them suitable for use in biological systems.

Comparative Analysis of Related Compounds

Compound NameMolecular WeightSolubilityBiological Activity
This compound204.38 g/molDichloromethaneProtecting group
(3-{[Tert-butyldimethylsilyl]oxy}-5-(2,4-dimethoxyphenyl)pentan-1-one304.44 g/molEthanolAnti-inflammatory
(2-{[Tert-butyldimethylsilyl]oxy}-4-(trifluoromethyl)phenol250.30 g/molAcetoneAntioxidant

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (2S)-3-{[tert-butyl(dimethyl)silyl]oxy}-2-methylpropan-1-OL, and how can reaction conditions be standardized for reproducibility?

  • Methodological Answer : The compound is typically synthesized via silylation of the corresponding alcohol using tert-butyldimethylsilyl chloride (TBDMSCl) in anhydrous dichloromethane or tetrahydrofuran with imidazole or triethylamine as a base . Evidence from PubChem indicates that reaction conditions (room temperature, 12–24 hours) yield >85% purity. For reproducibility, strict control of moisture and stoichiometric ratios (1:1.2 alcohol:TBDMSCl) is critical . Advanced protocols recommend using molecular sieves to scavenge residual water .

Q. How does the TBDMS protecting group influence the stability and reactivity of this compound in multi-step syntheses?

  • Methodological Answer : The TBDMS group enhances steric protection of the hydroxyl group, reducing undesired nucleophilic attacks or oxidation during subsequent reactions. Comparative studies show TBDMS-protected alcohols exhibit >90% stability under basic conditions (e.g., Grignard reactions) but require tetrabutylammonium fluoride (TBAF) for selective deprotection . For acid-sensitive substrates, HF-pyridine in THF provides milder deprotection .

Q. What analytical techniques are essential for confirming the enantiomeric purity and structural integrity of this compound?

  • Methodological Answer : Chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) and polarimetric analysis are standard for verifying enantiomeric excess (>98% ee) . NMR spectroscopy (¹H and ¹³C) confirms regiochemistry, particularly the methyl and silyl ether signals (δ 0.1–0.3 ppm for Si(CH₃)₂) . Mass spectrometry (ESI-MS) validates molecular weight (190.35 g/mol) .

Advanced Research Questions

Q. How do stereochemical variations (e.g., 2R vs. 2S configuration) impact the compound’s utility in asymmetric catalysis or chiral auxiliary applications?

  • Methodological Answer : The (2S) configuration is critical for directing stereoselective transformations. For example, in aldol reactions, the (2S)-configured TBDMS-protected alcohol induces >3:1 diastereomeric ratios due to steric hindrance from the methyl group . Computational modeling (DFT) can predict spatial orientation effects on transition states . Comparative data with (2R)-enantiomers show divergent reactivity in glycosylation reactions .

Q. What strategies resolve contradictions in reported reaction yields or byproduct formation during large-scale synthesis?

  • Methodological Answer : Yield discrepancies often arise from incomplete silylation or residual water. Process optimization studies recommend continuous flow reactors for improved mixing and heat transfer, reducing side products like bis-silylated derivatives . Byproduct analysis via GC-MS identifies impurities (e.g., tert-butyldimethylsilanol), which can be minimized by post-synthesis silica gel chromatography .

Q. How does the compound’s logP and solubility profile affect its application in medicinal chemistry intermediates?

  • Methodological Answer : The TBDMS group increases hydrophobicity (logP ~2.5), enhancing membrane permeability but reducing aqueous solubility. For biological assays, solubilization in DMSO (10–20 mM stock) followed by dilution in buffered solutions (PBS, pH 7.4) is standard. Comparative studies with unprotected analogs show a 10-fold increase in cellular uptake .

Troubleshooting Synthesis Challenges

Q. Why does the silylation reaction occasionally stall at <50% conversion, and how can this be mitigated?

  • Methodological Answer : Incomplete activation of the hydroxyl group or trace moisture are common culprits. Pre-drying solvents (over molecular sieves) and using fresh imidazole (1.5 equiv.) restores reactivity . Kinetic monitoring via TLC (hexane:ethyl acetate = 4:1) identifies intermediates, allowing real-time adjustments .

Q. How can researchers differentiate between silyl ether degradation and incomplete deprotection in downstream reactions?

  • Methodological Answer : LC-MS analysis post-deprotection detects residual silylated fragments (m/z 190.35). Control experiments with unprotected alcohol confirm reaction outcomes. For ambiguous cases, ²⁹Si NMR (δ 10–15 ppm for TBDMS) provides definitive evidence .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S)-3-{[Tert-butyl(dimethyl)silyl]oxy}-2-methylpropan-1-OL
Reactant of Route 2
Reactant of Route 2
(2S)-3-{[Tert-butyl(dimethyl)silyl]oxy}-2-methylpropan-1-OL

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